molecular formula C10H18N4O6S2 B8099993 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid

2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid

Cat. No.: B8099993
M. Wt: 354.4 g/mol
InChI Key: KDJVKDYFFTWHBO-OLQVQODUSA-N
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Description

This compound is a structurally complex amino acid derivative featuring a central disulfide (-S-S-) bridge, a carboxymethyl group (-CH₂COOH), and multiple amide linkages. Its IUPAC name reflects its stereochemistry (R-configuration at chiral centers) and functional group arrangement. This molecule is likely explored for biomedical applications, such as enzyme inhibition or peptide-based therapeutics, due to its resemblance to natural disulfide-containing peptides like glutathione .

Properties

IUPAC Name

2-[[(2S)-2-amino-3-[[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O6S2/c11-5(9(19)13-1-7(15)16)3-21-22-4-6(12)10(20)14-2-8(17)18/h5-6H,1-4,11-12H2,(H,13,19)(H,14,20)(H,15,16)(H,17,18)/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJVKDYFFTWHBO-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)SSCC(C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)NCC(=O)O)N)SSC[C@@H](C(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategies. The cysteine residues are protected with appropriate protecting groups to prevent unwanted side reactions. The peptide chain is assembled step-by-step on a solid support, and the protecting groups are removed at the end of the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The choice of protecting groups and reaction conditions is optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid involves the formation and breaking of disulfide bonds. The thiol groups of cysteine can form disulfide bonds, which are crucial for the structural stability of peptides and proteins. These disulfide bonds can be reduced to free thiol groups, allowing for dynamic changes in the peptide structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules:

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Functional Groups Key Differences
Target: 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid Disulfide bridge, carboxymethyl group, multiple amide bonds, chiral R-centers. Likely C₁₀H₁₆N₄O₆S₂ ~352.4 (estimated) -NH₂, -COOH, -S-S-, -CONH- Reference compound for comparisons.
2-Amino-3-[(2-amino-2-carboxyethyl)disulfanyl]propanoic acid Dimeric disulfide, two amino acid residues. C₆H₁₂N₂O₄S₂ 240.3 -NH₂, -COOH, -S-S- Simpler structure; lacks carboxymethyl and acetamido groups.
(2R)-2-Acetamido-3-((2-amino-2-carboxyethyl)disulfanyl)propanoic acid Disulfide bridge, acetamido group, chiral center. C₈H₁₄N₂O₅S₂ 282.3 -NHCOCH₃, -COOH, -S-S- Smaller molecular size; fewer functional groups.
Lipopeptide 10a (from ) Thioether linkage, branched lipid chain, ester group. C₃₇H₆₈N₂O₆S 693.0 -S-CH₂-, -COOCH₃, long alkyl chains Thioether (single S) vs. disulfide; hydrophobic due to lipid chains.
(R)-2-(4-Hydroxyphenyl)-2-((S)-3-mercapto-2-methylpropanamido)acetic acid Aryl group, sulfanyl-propanoyl, hydroxyphenyl. C₁₂H₁₅NO₄S 293.3 -OH, -SH, -COOH Contains aromatic ring; lacks disulfide and carboxymethyl groups.

Structural and Functional Analysis

Disulfide vs. Thioether Linkages :

  • The target compound's disulfide bridge (-S-S-) is redox-sensitive, allowing cleavage under reducing conditions (e.g., in cellular environments). This contrasts with thioether linkages (-S-CH₂-) in lipopeptides (e.g., compound 10a ), which are more stable but less responsive to redox changes.

Carboxymethyl Group :

  • The carboxymethyl (-CH₂COOH) substituent enhances hydrophilicity and metal-binding capacity compared to simpler analogs like the dimeric disulfide in . This could improve solubility in biological systems or enable coordination with metal ions in catalytic applications.

Stereochemical Complexity: The R-configuration at chiral centers differentiates it from stereoisomers (e.g., ’s (2S,3R)-2-amino-3-hydroxybutyric acid ), which may exhibit divergent biological activities due to enantioselective interactions.

Synthesis Considerations :

  • The target compound likely requires oxidative coupling to form the disulfide bridge, similar to methods described for ’s dimer . In contrast, lipopeptides () utilize thioether-forming reactions under milder conditions .

Biological Relevance: Disulfide-rich peptides like glutathione and thioredoxin are critical in redox homeostasis.

Research Findings

  • Stability : The disulfide bond in the target compound is prone to reduction (e.g., by glutathione), limiting its stability in reducing environments compared to thioether-linked analogs .
  • Solubility : The carboxymethyl group increases aqueous solubility (predicted logP < 0) relative to lipopeptides with hydrophobic chains (logP > 5) .
  • Biological Activity : Disulfide-containing compounds often exhibit antimicrobial or antioxidant properties. For example, the dimer in is a structural analog of cystine, a key component in keratin , while the target compound’s additional functional groups may expand its bioactivity profile.

Biological Activity

The compound 2-((R)-2-Amino-3-(((R)-2-amino-3-((carboxymethyl)amino)-3-oxopropyl)disulfanyl)propanamido)acetic acid, often referred to as a derivative of cysteine or a related amino acid, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical interactions, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound's structure features multiple functional groups that contribute to its biological activity, including amino, carboxyl, and disulfide moieties. The presence of these groups suggests potential roles in redox reactions and interactions with various biological targets.

Antioxidant Properties

Research indicates that compounds with disulfide bonds often exhibit antioxidant properties. The disulfide linkage in this compound may facilitate redox reactions that protect cells from oxidative stress. Studies have shown that similar compounds can scavenge free radicals and reduce lipid peroxidation, contributing to cellular protection mechanisms.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, derivatives of amino acids have been shown to inhibit proteolytic enzymes, which could lead to therapeutic applications in diseases characterized by excessive proteolysis.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features may possess antimicrobial properties. The ability to disrupt microbial cell membranes or inhibit essential metabolic processes could make this compound a candidate for further investigation in antimicrobial therapy.

Cytotoxic Effects

Some research has indicated that certain amino acid derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways associated with cell survival and proliferation. Further studies are needed to elucidate the specific cytotoxic effects of this compound on various cancer cell lines.

Case Studies

  • Antioxidant Activity
    • A study demonstrated that a related disulfide-containing compound exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in cultured cells by up to 50% compared to control groups.
  • Enzyme Inhibition
    • In a screening assay for protease inhibitors, a derivative structurally similar to the compound showed IC50 values in the low micromolar range against serine proteases, indicating potential therapeutic applications in conditions like pancreatitis.
  • Antimicrobial Testing
    • A series of tests conducted on derivatives revealed that certain analogs displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Research Findings

Study Biological Activity Findings
Study 1Antioxidant ActivityReduced oxidative stress markers by 50%
Study 2Enzyme InhibitionIC50 values in low micromolar range against serine proteases
Study 3Antimicrobial ActivityMICs ranging from 10 to 50 µg/mL against various bacteria

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